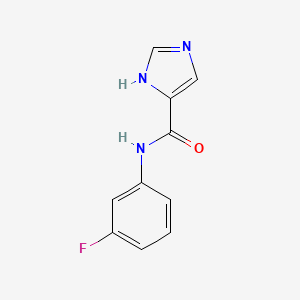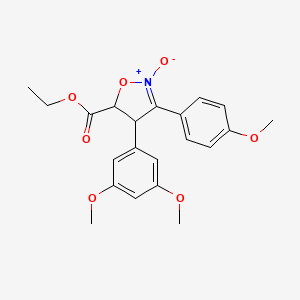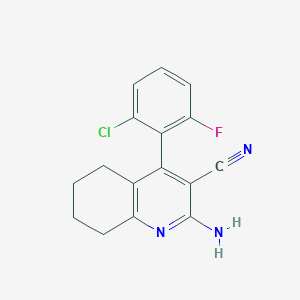phosphonium](/img/structure/B11061484.png)
[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium: is a complex organic compound that features a phosphonium group attached to a long aliphatic chain with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Aliphatic Chain: The thiazole ring is then linked to an undecyl chain through an amide bond formation. This can be achieved by reacting the thiazole derivative with an appropriate carboxylic acid or its derivative.
Introduction of the Phosphonium Group: The final step involves the quaternization of triphenylphosphine with the aliphatic chain-thiazole intermediate. This step typically requires a strong alkylating agent such as methyl iodide or ethyl bromide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aliphatic chain.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The phosphonium group can participate in nucleophilic substitution reactions, where the triphenylphosphonium moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding alcohol.
Substitution: Depending on the nucleophile, products can vary widely, including phosphonium salts with different substituents.
Scientific Research Applications
Chemistry
In chemistry, 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential biological activity.
Biology
In biological research, this compound can be used as a probe to study cellular processes due to its ability to interact with various biomolecules.
Medicine
Medically, the compound shows promise in drug development, particularly as an antimicrobial or anticancer agent, due to the bioactivity of the thiazole ring and the phosphonium group.
Industry
Industrially, it can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to the presence of the phosphonium group.
Mechanism of Action
The mechanism by which 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium exerts its effects involves its interaction with cellular membranes and proteins. The phosphonium group facilitates the compound’s entry into cells, where it can interact with mitochondrial membranes, potentially disrupting cellular respiration and leading to cell death. The thiazole ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium chloride
- 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium bromide
Uniqueness
Compared to similar compounds, 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium is unique due to its specific combination of a thiazole ring and a phosphonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H38N2OPS+ |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
[11-oxo-11-(1,3-thiazol-2-ylamino)undecyl]-triphenylphosphanium |
InChI |
InChI=1S/C32H37N2OPS/c35-31(34-32-33-25-27-37-32)24-16-5-3-1-2-4-6-17-26-36(28-18-10-7-11-19-28,29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-15,18-23,25,27H,1-6,16-17,24,26H2/p+1 |
InChI Key |
INVKBOWRPAQXDO-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)NC2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pentanamide](/img/structure/B11061411.png)
![3-(propan-2-yl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061413.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-chlorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061419.png)
![Anthra[2,1-b]benzo[d]thiophene-8,13-dione 5,5-dioxide](/img/structure/B11061425.png)
![8-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11061431.png)



![6-amino-3,4-dioxo-1-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile](/img/structure/B11061447.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11061452.png)

![6-(4-methoxyphenyl)-3-(4-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11061460.png)
![3-(3,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061468.png)
